4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
4-Methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at the para position and a 2-(2-phenylmorpholino)ethyl side chain. The morpholino group may enhance solubility and modulate steric interactions, while the methoxy group contributes to electronic effects and lipophilicity.
Properties
IUPAC Name |
4-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-24-17-7-9-18(10-8-17)26(22,23)20-11-12-21-13-14-25-19(15-21)16-5-3-2-4-6-16/h2-10,19-20H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEOTRYRUUKPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(2-phenylmorpholino)ethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol group using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Structural Features
The target compound’s structure is compared to analogs with variations in substituents, aromatic systems, and side chains (Table 1).
Key Observations :
- The morpholino group in the target compound provides a rigid, polar side chain, contrasting with the planar pyrazole-pyridine system in 1e .
Physicochemical Properties
Melting points, solubility, and crystallinity data are critical for drug development (Table 2).
Key Observations :
- The target compound’s morpholino group may improve aqueous solubility relative to halogenated or methylated analogs.
Key Observations :
- Halogenated derivatives (6e, 6f) show higher yields (70–75%) compared to non-halogenated analogs, possibly due to stabilized intermediates .
- The target compound’s synthesis may face challenges in introducing the morpholino group efficiently.
Key Observations :
- The morpholino group in the target compound could improve target selectivity compared to simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide .
- Antimicrobial activity in methylated analogs suggests the target compound’s methoxy group may offer a balance between lipophilicity and polarity.
Biological Activity
4-Methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is an organic compound classified as a sulfonamide. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory applications. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzenesulfonamide backbone, which is further substituted with a methoxy group and a morpholino ethyl chain. Its molecular formula is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 390.5 g/mol. The structural characteristics contribute to its unique biological properties.
The primary mechanism of action for 4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By targeting this enzyme, the compound effectively disrupts bacterial growth and proliferation, showcasing its potential as an antibacterial agent.
Antibacterial Properties
Research indicates that 4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide exhibits significant antibacterial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with folic acid biosynthesis, which is essential for nucleic acid synthesis in bacteria.
Anti-inflammatory Effects
In addition to its antibacterial properties, the compound may possess anti-inflammatory effects. Preliminary studies suggest that it could modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of 4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide:
- Antibacterial Efficacy : A study demonstrated that this compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli in vitro, with IC50 values indicating potent antibacterial activity.
- Anti-inflammatory Activity : In animal models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Further investigations into SAR revealed that modifications to the morpholino ethyl chain could enhance biological activity, indicating pathways for developing more potent derivatives .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection, and catalysts) to improve yield and purity. For example, nucleophilic substitution reactions involving morpholine derivatives often require polar aprotic solvents like dimethylformamide (DMF) and bases such as triethylamine to neutralize byproducts . Multi-step protocols may involve sulfonylation of intermediates under controlled pH and temperature to prevent side reactions .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of NMR (1H/13C), FT-IR , and X-ray crystallography to confirm the sulfonamide linkage, methoxy group orientation, and morpholine ring geometry. For instance, crystallographic studies of analogous sulfonamides reveal planar sulfonamide moieties and non-covalent interactions (e.g., hydrogen bonds) stabilizing the morpholine ring . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer : Begin with in vitro assays targeting common sulfonamide pharmacological pathways:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .
- Anti-inflammatory : COX-2 inhibition studies using ELISA kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Modular Synthesis : Introduce substituents at the phenyl ring (e.g., halogens, nitro groups) or modify the morpholine nitrogen (e.g., alkylation) to assess steric/electronic effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like carbonic anhydrase IX or COX-2. Compare with experimental IC50 values to refine models .
- Data Analysis : Statistically correlate substituent properties (Hammett constants, logP) with bioactivity using multivariate regression .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Orthogonal Assays : Validate antimicrobial activity via both MIC and time-kill curve assays to confirm bacteriostatic vs. bactericidal effects .
Q. How can in vivo pharmacokinetic (PK) parameters be improved for this compound?
- Methodological Answer :
- Prodrug Design : Mask the sulfonamide group with ester linkages to enhance oral bioavailability .
- Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles to prolong half-life and reduce renal clearance .
- Toxicokinetics : Monitor plasma concentration-time curves in rodent models to optimize dosing intervals and mitigate off-target effects .
Specialized Methodological Notes
- Synthetic Challenges : The morpholine ring’s conformational flexibility may lead to stereochemical impurities; chiral HPLC or crystallization in ethanol/water mixtures is recommended for enantiomeric resolution .
- Stability Testing : Assess hydrolytic stability under physiological pH (7.4) using accelerated stability protocols. Sulfonamides with electron-withdrawing groups (e.g., methoxy) typically exhibit longer half-lives .
- Data Repositories : Cross-reference PubChem CID 868666 and crystallographic data from Acta Crystallographica (e.g., DOI: 10.1107/S1600536811000365) for structural validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
